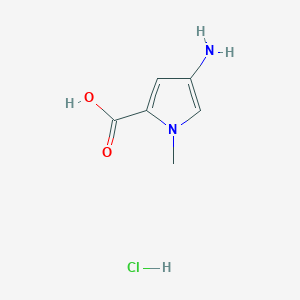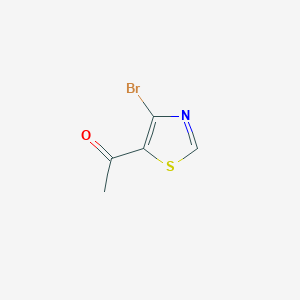![molecular formula C18H15N7OS2 B2749573 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 886926-68-7](/img/structure/B2749573.png)
2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of thiazole and triazole, both of which are heterocyclic compounds . Thiazoles are five-membered heterocyclic compounds containing one sulfur and one nitrogen atom . Triazoles, on the other hand, are a class of five-membered heterocyclic compounds that contain three nitrogen atoms . Both thiazoles and triazoles have been found to exhibit a wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a thiazole ring and a triazole ring. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The triazole ring also contributes to the compound’s biological activity .Applications De Recherche Scientifique
Antioxidant Activity
Thiazole derivatives have been recognized for their antioxidant properties. The compound’s structure suggests potential efficacy in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases. This application is particularly relevant in the development of treatments for conditions such as Alzheimer’s disease, where oxidative stress plays a significant role .
Analgesic and Anti-inflammatory Activities
Compounds with a thiazole core have shown significant analgesic and anti-inflammatory activities. This compound could be developed into a drug that manages pain and inflammation with potentially fewer side effects than current medications .
Antimicrobial and Antifungal Activities
The thiazole ring is a common feature in many antimicrobial and antifungal agents. Research into this compound could lead to the development of new medications to treat bacterial and fungal infections, addressing the growing concern of antibiotic resistance .
Antiviral and Anti-HIV Activities
Thiazole derivatives have been explored for their antiviral properties, including potential activity against HIV. This compound could contribute to the ongoing search for effective antiretroviral drugs with improved efficacy and reduced side effects .
Anticancer and Cytotoxic Activities
Some thiazole derivatives have demonstrated potent effects on various human tumor cell lines. Investigating this compound’s cytotoxicity could lead to the discovery of new anticancer agents, offering hope for more effective cancer therapies .
Neuroprotective Properties
The neuroprotective potential of thiazole compounds is another area of interest. This compound could be studied for its ability to protect neuronal cells from damage, which is crucial in the treatment of neurodegenerative diseases .
Antidiabetic Activity
Thiazole derivatives have shown promise in the management of diabetes. This compound’s application in antidiabetic drug development could provide an alternative to current treatments, possibly with better patient outcomes .
Hepatoprotective Effects
The hepatoprotective activity of thiazole compounds is noteworthy. This compound could be used in creating treatments that protect the liver from various forms of damage, such as those caused by toxins or diseases .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of this compound is alpha-synuclein (α-syn) , a protein that plays a significant role in the regulation of dopamine release and synaptic plasticity in the nervous system . In pathological conditions, α-syn can form amyloid aggregates leading to neurotoxicity and neurodegeneration .
Mode of Action
The compound interacts with α-syn and has been shown to inhibit its aggregation . This interaction prevents the formation of amyloid fibrils, a key factor in the development of neurodegenerative diseases like Parkinson’s disease .
Biochemical Pathways
The compound’s interaction with α-syn affects the biochemical pathway of protein aggregation and amyloid fibril formation . By inhibiting α-syn aggregation, the compound can prevent the formation of intraneuronal inclusions, named Lewy bodies and Lewy neurites, which are common in Parkinson’s disease .
Result of Action
The compound’s action results in the prevention of α-syn aggregation, leading to a decrease in neurotoxicity and neurodegeneration . This can potentially alleviate symptoms in diseases characterized by α-syn aggregation, such as Parkinson’s disease .
Propriétés
IUPAC Name |
2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7OS2/c19-25-16(13-6-8-20-9-7-13)23-24-18(25)28-11-15(26)22-17-21-14(10-27-17)12-4-2-1-3-5-12/h1-10H,11,19H2,(H,21,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOCRHOFIKKDMDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CSC3=NN=C(N3N)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[({[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2749491.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide](/img/structure/B2749494.png)
![1-methyl-1H-benzo[d]imidazol-5-yl benzo[c][1,2,5]thiadiazole-5-carboxylate](/img/structure/B2749498.png)
![1-(3-chloro-4-fluorophenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2749499.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-9H-xanthene-9-carboxamide](/img/structure/B2749501.png)
![2-(3-chloro-4-ethoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2749503.png)



![2-{3-cyclopropylidene-8-azabicyclo[3.2.1]octane-8-carbonyl}-1H-indole](/img/structure/B2749508.png)
![3-[(5-Methylpyridin-2-yl)sulfamoyl]propane-1-sulfonyl fluoride](/img/structure/B2749510.png)
![Ethyl 3-[(3-bromo-2-hydroxypropyl)sulfanyl]-2-[(tert-butoxycarbonyl)amino]propanoate](/img/structure/B2749511.png)
![Methyl 2-[(morpholine-4-carbonyl)amino]benzoate](/img/structure/B2749512.png)